ent-Voriconazole (CAS: 137234-63-0) is the (2S,3R)-enantiomer of the potent triazole antifungal agent, Voriconazole. While the (2R,3S)-enantiomer (Voriconazole) provides the therapeutic effect by inhibiting fungal ergosterol synthesis, ent-Voriconazole is predominantly utilized as a critical reference standard in analytical and research applications.[1][2] Its primary procurement value lies in its role for quantifying the enantiomeric purity of the active pharmaceutical ingredient (API) and serving as a stereospecific control in pharmacological and metabolic studies.[3][4][5]
Substituting ent-Voriconazole with the active (2R,3S)-Voriconazole enantiomer or a racemic mixture is unsuitable for its primary, procurement-driven applications. For quality control (QC) in pharmaceutical manufacturing, ent-Voriconazole is essential as a certified reference material to develop and validate chiral separation methods (e.g., HPLC, SFC) that quantify it as a potential impurity in the final API.[6][7][8] In a research context, using the therapeutically active enantiomer or a mixture would invalidate studies designed to investigate stereoselective metabolism, receptor binding, or off-target effects, where ent-Voriconazole serves as a necessary negative control.[9]
High-resolution chromatographic separation of Voriconazole from its enantiomer is critical for pharmaceutical quality control. A supercritical fluid chromatography (SFC) method using a Chiralpak AD-H column achieves a baseline resolution (Rs) of 5.4 between Voriconazole and ent-Voriconazole, enabling precise quantification for impurity testing.[3][6] This level of separation is a prerequisite for validating analytical methods intended to control the stereoisomeric purity of the Voriconazole API, making a high-purity ent-Voriconazole reference standard indispensable.
| Evidence Dimension | Chromatographic Resolution (Rs) |
| Target Compound Data | Baseline separated peak as an analytical reference standard. |
| Comparator Or Baseline | Voriconazole (API peak). |
| Quantified Difference | Resolution (Rs) = 5.4 |
| Conditions | Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column (250x4.6 mm, 5µ) with CO2 and methanol (90:10 v/v) as the mobile phase. |
Procurement of ent-Voriconazole is required for any lab tasked with developing or executing validated analytical methods to ensure the enantiomeric purity of the Voriconazole active ingredient.
The metabolism of Voriconazole is stereoselective and primarily mediated by cytochrome P450 enzymes. In vitro studies with recombinant enzymes show that CYP2C19 metabolizes Voriconazole to its N-oxide with a much higher affinity (Km = 3.5 µM) compared to CYP3A4 (Km = 235 µM).[6] While direct kinetic data for ent-Voriconazole is not specified, the established principle of stereoselective metabolism by these enzymes necessitates the use of the individual enantiomer to correctly characterize metabolic pathways, identify potential drug-drug interactions, and understand pharmacokinetic variability in different patient populations (e.g., CYP2C19 poor vs. extensive metabolizers).[3][6][9]
| Evidence Dimension | Enzyme-Substrate Affinity (Km) for N-oxidation |
| Target Compound Data | Required as a distinct substrate to study stereoselective metabolism. |
| Comparator Or Baseline | Voriconazole (2R,3S-enantiomer) |
| Quantified Difference | CYP2C19 affinity for Voriconazole (Km = 3.5 µM) is ~67-fold higher than CYP3A4 affinity (Km = 235 µM). |
| Conditions | In vitro incubation with recombinant human cytochrome P450 enzymes. |
For researchers in pharmacology or drug metabolism, ent-Voriconazole is essential for dissecting the stereospecific contributions to the drug's overall pharmacokinetic and drug-drug interaction profile.
The antifungal activity of Voriconazole resides almost exclusively in the (2R,3S)-enantiomer. The therapeutic mechanism involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6] Due to stereospecific binding at the enzyme's active site, the (2R,3S)-isomer exhibits inhibitory activity against Aspergillus species that is reported to be over 200 times greater than its (2S,3R) enantiomer, ent-Voriconazole.[3] This vast difference in potency makes ent-Voriconazole an ideal negative control for in vitro and in vivo studies aiming to confirm that an observed biological effect is due to the specific action of Voriconazole.
| Evidence Dimension | Relative Inhibitory Activity (Antifungal Potency) |
| Target Compound Data | Minimal antifungal activity. |
| Comparator Or Baseline | Voriconazole ((2R,3S)-enantiomer) |
| Quantified Difference | The (2R,3S)-isomer is >200-fold more active against Aspergillus species than the (2S,3R)-enantiomer (ent-Voriconazole). |
| Conditions | In vitro antifungal activity assays against Aspergillus species. |
This compound should be procured as a negative control to validate that the biological effects observed in an experiment are specifically caused by the therapeutically active Voriconazole enantiomer.
For use as a certified reference standard in the development, validation, and routine execution of chiral HPLC or SFC methods to quantify ent-Voriconazole as a specified impurity in batches of Voriconazole API, as required by pharmacopeial standards.[3][6]
As an essential negative control in microbiological or biochemical assays to demonstrate that the observed antifungal effects are specific to the (2R,3S)-enantiomer (Voriconazole) and not an artifact of the core chemical structure.[9]
For use in in vitro metabolism studies with human liver microsomes or recombinant CYP enzymes to characterize the metabolic profile of each enantiomer separately, helping to explain inter-patient variability in drug clearance.[4]